Hovetrichoside A
Description
Hovetrichoside A is a phenylpropanoid glycoside first isolated from Hovenia trichocarpa (a species in the Rhamnaceae family). It belongs to a class of compounds characterized by a phenolic core linked to a sugar moiety, which enhances solubility and modulates bioactivity . While its exact biosynthetic pathway remains unelucidated, structural analyses suggest it is derived from cinnamic acid derivatives glycosylated at specific hydroxyl groups. This compound has been identified in trace amounts (0.000049% yield) in plant extracts, highlighting its rarity .
Properties
Molecular Formula |
C23H30O11 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1R,2S)-3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H30O11/c1-31-16-7-11(3-5-14(16)26)13(9-24)22(12-4-6-15(27)17(8-12)32-2)34-23-21(30)20(29)19(28)18(10-25)33-23/h3-8,13,18-30H,9-10H2,1-2H3/t13-,18-,19-,20+,21-,22+,23+/m1/s1 |
InChI Key |
COCNEZCGILVYSK-CZVNNXFVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
hovetrichoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Hovetrichoside A vs. Hovetrichoside C
- This compound: A phenylpropanoid glycoside with a glucose moiety attached to a phenolic aglycone. Exact substitution patterns are unspecified in available data but inferred to involve hydroxyl or methoxy groups .
- Hovetrichoside C : Structurally analogous but differs in glycosylation position and aglycone substituents. Molecular formula: C₂₁H₂₂O₁₁ (m/z 449.1116) . Both compounds share anti-inflammatory and anti-proliferative activities, though Hovetrichoside C has been more extensively studied .
This compound vs. Hovetrichoside H
- Hovetrichoside H: A triterpenoid glycoside derived from ceanothetric acid, glycosylated at C-26.
Pharmacokinetic and Bioavailability Profiles
Glycosides generally exhibit lower gastrointestinal (GI) absorption compared to their aglycone counterparts due to hydrophilicity. For example:
Table 1: Pharmacokinetic Comparison of this compound and Analogues
Functional Similarities and Divergences
Anti-Inflammatory Activity
Antitumor Mechanisms
Protein Interactions
- Glycosides like this compound may bind non-covalently to whey proteins, enabling targeted delivery to the lower GI tract—a property observed in Gentiana asclepiadea extracts .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are essential for characterizing Hovetrichoside A?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Chromatographic techniques like HPLC-DAD and UPLC-ESI-MS/MS ensure purity and confirm the absence of co-eluting compounds. For reproducibility, experimental conditions (e.g., solvent systems, column specifications) must be meticulously documented, with raw data provided in supplementary materials .
Q. How is this compound isolated from its natural source, and what solvents are optimal for extraction?
- Methodological Answer : Isolation typically involves maceration or Soxhlet extraction using polar solvents (e.g., methanol-water mixtures) to solubilize glycosides. Sequential liquid-liquid partitioning (e.g., ethyl acetate, n-butanol) followed by column chromatography (silica gel, Sephadex LH-20) is standard. Yield optimization requires testing solvent ratios and temperatures, with TLC monitoring at each step .
Q. What in vitro assays are commonly used to assess the bioactivity of this compound?
- Methodological Answer : Cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH radical scavenging) assays are widely employed. Ensure positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines (e.g., HepG2 for liver cancer studies). Replicate experiments (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) are mandatory to validate results .
Advanced Research Questions
Q. How can contradictory reports on this compound’s bioactivity be systematically addressed?
- Methodological Answer : Conduct a meta-analysis comparing variables such as:
- Cell lines/pathogen strains : Variations in sensitivity (e.g., MCF-7 vs. HeLa cells).
- Dosage ranges : IC₅₀ discrepancies due to concentration-dependent effects.
- Assay conditions : Incubation time, solvent carriers (DMSO vs. ethanol).
Publish raw datasets and statistical codes to enable cross-validation .
Q. What strategies optimize the total synthesis of this compound given its complex glycosidic linkages?
- Methodological Answer : Use orthogonal protecting groups (e.g., benzyl for hydroxyl, acetyl for amines) to enable regioselective glycosylation. Enzymatic catalysis (glycosyltransferases) may improve stereochemical control. Monitor reaction progress via LC-MS and compare intermediates with natural isolates using [α]D values and NOESY correlations .
Q. How can researchers design experiments to elucidate the molecular targets of this compound in cancer pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify differentially expressed genes/proteins. Validate targets via siRNA knockdown or CRISPR-Cas9 in relevant cell lines. Use molecular docking (AutoDock Vina) to predict binding affinities, followed by SPR or ITC for kinetic analysis .
Data Contradiction and Validation
Q. What steps ensure reproducibility in this compound studies when replicating published protocols?
- Methodological Answer :
- Reagent validation : Source reference standards from accredited suppliers (e.g., NIST).
- Instrument calibration : Regular NMR shimming and MS tuning using certified calibrants.
- Negative controls : Include solvent-only groups in bioassays to rule out artifacts.
Publish detailed protocols in repositories like protocols.io to mitigate batch-to-batch variability .
Q. How should researchers address discrepancies in this compound’s reported spectral data?
- Methodological Answer : Cross-reference with databases (e.g., PubChem, SciFinder) and contact original authors for raw spectra. Re-isolate the compound under identical conditions and acquire new data. If inconsistencies persist, propose revised assignments in a corrigendum, supported by 2D-NMR reanalysis .
Tables for Comparative Analysis
Table 1 : Key Spectroscopic Data for this compound
| Parameter | Reported Values (Literature A) | Reported Values (Literature B) | Recommended Validation Steps |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 5.32 (d, J=7.2 Hz) | 5.35 (d, J=7.5 Hz) | Re-run with deuterated solvent (CD3OD vs. DMSO-d6) |
| HR-MS (m/z) | 689.2451 [M+Na]⁺ | 689.2448 [M+Na]⁺ | Calibrate with Agilent Tuning Mix |
| Optical Rotation | +47.3° (c=0.1, MeOH) | +46.8° (c=0.1, MeOH) | Standardize concentration and temperature |
Table 2 : Common Pitfalls in this compound Bioactivity Studies
| Pitfall | Solution | Reference |
|---|---|---|
| Non-standard cell lines | Use ATCC-validated lines (e.g., A549) | |
| Solvent toxicity | Keep DMSO ≤0.1% in culture media | |
| Overinterpretation of IC₅₀ | Report 95% confidence intervals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
